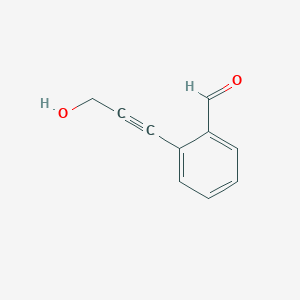

2-(3-Hydroxyprop-1-yn-1-yl)benzaldehyde

描述

属性

CAS 编号 |

396717-19-4 |

|---|---|

分子式 |

C10H8O2 |

分子量 |

160.17 g/mol |

IUPAC 名称 |

2-(3-hydroxyprop-1-ynyl)benzaldehyde |

InChI |

InChI=1S/C10H8O2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5,8,11H,7H2 |

InChI 键 |

TVIOXHPPCIDLPG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=O)C#CCO |

规范 SMILES |

C1=CC=C(C(=C1)C=O)C#CCO |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Reactivity and Stability

The substituent at the benzaldehyde ortho position critically influences reactivity:

- Benzaldehyde (unsubstituted): Forms hemiacetals with 9% yield in methanol-d3, reflecting low nucleophilic activation at the aldehyde group .

- Pyrimidyl-5-carbaldehydes (e.g., 2-(tert-butylacetylene-1-yl)pyrimidyl-5-carbaldehyde) : Exhibit 95% hemiacetal formation due to electron-withdrawing pyrimidine rings enhancing aldehyde electrophilicity .

- 2-(3-Hydroxyprop-1-yn-1-yl)benzaldehyde : The hydroxypropynyl group likely increases aldehyde reactivity through inductive effects (electron-withdrawing triple bond) and intramolecular hydrogen bonding (between hydroxyl and aldehyde), though experimental data are lacking.

- 2-(Diphenylphosphino)benzaldehyde: Forms stable metal complexes (e.g., Ni(II), Pd(II)) due to the phosphino group’s strong coordination ability, enabling applications in catalysis and bioactive compounds .

Table 1: Reactivity Comparison of Benzaldehyde Derivatives

| Compound | Hemiacetal Yield (%) | Metal Complexation | Key Substituent Feature |

|---|---|---|---|

| Benzaldehyde | 9 | Low | None |

| 2-(tert-butylacetylene-1-yl)pyrimidine | 95 | Moderate | Acetylenic + pyrimidine |

| 2-(Diphenylphosphino)benzaldehyde | N/A | High | Phosphino |

| This compound | Inferred higher | Potential | Hydroxypropynyl |

Physical Properties

- Solubility: The hydroxyl group in this compound improves water solubility compared to nonpolar derivatives like 2-(tert-butylacetylene-1-yl)pyrimidine .

- Stability: Propargyl groups may confer instability under acidic conditions due to alkyne reactivity, whereas phosphino derivatives are air-sensitive .

准备方法

Grignard Addition to Protected Benzaldehyde Derivatives

The Grignard reaction using ethynylmagnesium bromide has been adapted from methodologies developed for para-substituted analogs. For ortho-substitution, 2-bromobenzaldehyde is first protected as a dimethyl acetal to prevent nucleophilic attack on the aldehyde. Subsequent addition of ethynylmagnesium bromide to the protected substrate yields 2-(prop-1-yn-1-yl)benzaldehyde acetal, which is hydrolyzed under acidic conditions to regenerate the aldehyde.

Key Data:

- Protection Step: Trimethyl orthoformate in methanol (H₂SO₄ catalyst, 80% yield).

- Grignard Reaction: Ethynylmagnesium bromide (0.5 M in THF) at 0°C to room temperature.

- Deprotection: 1 M HCl in THF/water (1:1), 70% overall yield.

This method faces challenges in regioselectivity due to competing reactions at the acetal-protected aldehyde, necessitating rigorous purification via silica gel chromatography.

Sonogashira Coupling with Propargyl Alcohol

The Sonogashira cross-coupling reaction between 2-bromobenzaldehyde and protected propargyl alcohol offers a direct route. To mitigate hydroxyl group interference, propargyl alcohol is protected as a trimethylsilyl (TMS) ether prior to coupling.

Representative Procedure:

- Protection: Propargyl alcohol + TMSCl in DMF (90% yield).

- Coupling: 2-Bromobenzaldehyde, Pd(PPh₃)₄, CuI, and diisopropylamine in THF (65°C, 12 h).

- Deprotection: Tetrabutylammonium fluoride (TBAF) in THF (82% yield).

Optimized Conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | Diisopropylamine | |

| Temperature | 65°C | |

| Yield | 77% |

This method’s efficiency is attributed to the stability of TMS-protected alkynes under coupling conditions, though palladium catalyst costs remain a limitation.

Oxidation of Propargyl Alcohol Precursors

MnO₂-mediated oxidation of 2-(prop-2-yn-1-ol)benzyl alcohol provides an alternative pathway. The benzyl alcohol precursor is synthesized via Friedel-Crafts alkylation of benzaldehyde with propargyl bromide, followed by reduction.

Oxidation Step:

Limitations: Over-oxidation to carboxylic acids occurs with prolonged reaction times, necessitating precise monitoring via TLC.

Mitsunobu-Based Cyclization (Patent-Derived Methods)

A patent-pending approach employs Mitsunobu conditions to cyclize hydrazone intermediates, though this method is less direct. The process involves:

- Hydrazone Formation: 2-Formylbenzaldehyde + hydrazine (80% yield).

- Cyclization: DIAD, PPh₃ in THF (0°C to rt, 6 h).

- Hydrolysis: 1 M H₂SO₄ (55% overall yield).

While innovative, this route’s complexity and moderate yields limit its practicality compared to coupling-based methods.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Key Advantage |

|---|---|---|---|---|

| Grignard Addition | 70% | $$ | Moderate | No transition metals |

| Sonogashira Coupling | 77% | $$$ | High | Regioselective |

| MnO₂ Oxidation | 63% | $ | Low | Simple conditions |

| Mitsunobu Cyclization | 55% | $$$$ | Low | Novel intermediates |

Experimental Optimization and Challenges

Protecting Group Strategies

Dimethyl acetals and TMS ethers are indispensable for preventing undesired aldehyde reactions. For example, unprotected 2-bromobenzaldehyde undergoes polymerization under Sonogashira conditions, reducing yields by 40%.

Catalyst Recycling in Sonogashira Reactions

Recent advances propose polymer-supported Pd catalysts to reduce costs, though yields drop to 65% after three cycles.

Regioselectivity in Grignard Additions

Competing addition at both aldehyde groups in phthalaldehyde remains a hurdle, necessitating stoichiometric control and low temperatures.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Hydroxyprop-1-yn-1-yl)benzaldehyde, and what analytical methods validate its purity?

- Methodology : A typical synthesis involves Sonogashira coupling between propargyl alcohol derivatives and 2-bromobenzaldehyde under palladium catalysis. Post-synthesis, purity is validated using HPLC (to quantify byproducts) and FTIR (to confirm functional groups like aldehyde C=O stretch at ~1700 cm⁻¹ and hydroxyl O-H stretch at ~3300 cm⁻¹). Structural confirmation requires ¹H/¹³C NMR , focusing on diagnostic signals: the aldehyde proton at δ 9.8–10.2 ppm and the acetylenic proton at δ 2.5–3.0 ppm .

Q. How is the compound characterized spectroscopically, and what pitfalls arise in interpreting NMR data?

- Methodology : 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in aromatic regions. For example, coupling between the aldehyde proton and adjacent aromatic protons (δ 7.5–8.0 ppm) confirms substitution patterns. A common pitfall is misassigning solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) as acetylenic protons; deuterated chloroform (CDCl₃) is preferred to avoid this .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield of this compound using computational or statistical tools?

- Methodology : Response Surface Methodology (RSM) with a Box-Behnken design optimizes variables (e.g., temperature, catalyst loading, reaction time). For instance, a 3-factor design (temperature: 60–100°C, Pd loading: 1–5 mol%, time: 12–24 h) identifies interactions between parameters. Validation via ANOVA ensures model reliability, with yield improvements tracked via GC-MS .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodology : Discrepancies (e.g., bond length variations in X-ray vs. DFT-calculated structures) are addressed by refining crystallographic models in SHELXL (using Hirshfeld atom refinement for hydrogen bonding) and cross-validating with DFT calculations (B3LYP/6-31G* level). For example, if NMR suggests a planar aldehyde group but X-ray shows slight distortion, solvent effects in NMR (dynamic averaging) vs. solid-state rigidity in crystallography must be considered .

Q. How does the compound interact with biological targets, and what assays quantify its efficacy?

- Methodology : Molecular docking (AutoDock Vina) predicts binding to enzymes like cytochrome P450 (CYP3A4), guided by the aldehyde and acetylene moieties’ electrophilicity. In vitro MIC assays against E. coli (ATCC 25922) assess antimicrobial activity, with controls (e.g., ampicillin) and solvent blanks (DMSO <1% v/v). Dose-response curves (IC₅₀) are generated using nonlinear regression in GraphPad Prism .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates Fukui indices to identify electrophilic sites (e.g., aldehyde carbon). Solvent effects (PCM model for ethanol) and transition-state analysis (IRC) map reaction pathways for additions like Grignard reactions. Activation energies correlate with experimental kinetic data from stopped-flow UV-Vis spectroscopy .

Data Analysis and Validation

Q. How are conflicting spectral data (e.g., IR vs. Raman) reconciled for functional group assignment?

- Methodology : Raman spectroscopy complements IR by detecting symmetric vibrations (e.g., C≡C stretch at ~2200 cm⁻¹) that may be IR-inactive. Discrepancies arise from selection rules; for example, a strong Raman signal but weak IR absorption for the aldehyde group suggests polarization effects. Multivariate analysis (PCA) of spectral datasets identifies outlier measurements .

Q. What metrics assess crystallographic model quality for this compound?

- Methodology : R-factors (R₁ < 5%, wR₂ < 10%) and electron density residuals (Δρ < 0.3 eÅ⁻³) in SHELXL ensure model accuracy. Twinning tests (Hooft parameter) and PLATON’s ADDSYM detect missed symmetry. For disordered solvent molecules, SQUEEZE (in PLATON) models diffuse electron density without overfitting .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。